REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=2)[NH2:12])[O:3]1.C(N(CC)CC)C.[CH2:24]([N:26]=[C:27]=[O:28])[CH3:25]>C1COCC1.C(OCC)C>[CH2:24]([NH:26][C:27]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([B:4]2[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]2)[CH:10]=1)=[O:28])[CH3:25]
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=C(N)C=CC1)C
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Name
|
|
Quantity
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58 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
600 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
|
Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
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WASH
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Details
|
solid was washed with diethylether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |